Napsamycin A
Description
Properties
Molecular Formula |
C39H48N8O12S |
|---|---|
Molecular Weight |
852.9 g/mol |
IUPAC Name |
2-[[1-[[1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H48N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-9,11,13,15,19-20,27-30,32,36,40,48-50H,10,12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19+ |
InChI Key |
XWORGFMCZJWEQG-LGUFXXKBSA-N |
Isomeric SMILES |
CC(C(C(=O)N/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Canonical SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Synonyms |
mureidomycin F napsamycin A |
Origin of Product |
United States |
Isolation and Producing Organisms of Napsamycin a
Native Producer Strains of Napsamycin A
Two primary strains of Streptomyces have been identified as native producers of this compound.
Streptomyces sp. DSM5940, initially identified as Streptomyces candidus strain Y-82,11372, was the first microorganism from which this compound was isolated. google.comvulcanchem.com This strain was originally sourced from a soil sample collected in the Andaman Islands, India. google.comvulcanchem.com Following its discovery, the strain was deposited in the Deutsche Sammlung von Mikroorganismen (German Collection of Microorganisms and Cell Cultures) under the accession number DSM 5940. google.comvulcanchem.com The identification of the napsamycin biosynthesis gene cluster in this strain was accomplished using PCR probes designed from a putative uridylpeptide biosynthetic cluster found in S. roseosporus NRRL15998. researchgate.netnih.gov
While initially known for producing other antibiotics like daptomycin, genome mining has revealed that Streptomyces roseosporus NRRL 15998 possesses the biosynthetic gene cluster for napsamycins. researchgate.netusda.govnih.gov Although the production of napsamycins by this strain had not been documented for some time, analysis of its genome suggested the potential for their synthesis. researchgate.net Subsequent research has confirmed the presence of the napsamycin gene cluster in this strain. nih.gov The parent strain, S. roseosporus NRRL 11379, was isolated from a soil sample from Mount Ararat in Turkey. ifremer.fr
Table 1: Native Producer Strains of this compound
| Strain | Original Identification | Isolation Source | Depository Accession Number |
| Streptomyces sp. | Streptomyces candidus Y-82,11372 | Soil, Andaman Islands, India | DSM 5940 |
| Streptomyces roseosporus | Not Applicable | Soil, Mount Ararat, Turkey (parent strain) | NRRL 15998 |
Streptomyces sp. DSM5940
Ecological and Microbiological Aspects of this compound Producers
The genus Streptomyces is renowned for its significant role in soil ecology and its prolific ability to produce a wide array of secondary metabolites, including a majority of clinically useful antibiotics. core.ac.ukwikipedia.orgijabbr.com
Streptomyces are Gram-positive bacteria characterized by a filamentous, fungus-like morphology, forming a complex mycelial network in their substrate. wikipedia.orgijabbr.com They are predominantly found in soil and decaying vegetation, contributing to the decomposition of organic matter. wikipedia.org These bacteria are aerobic and mesophilic, thriving in neutral to slightly alkaline pH conditions. core.ac.ukijabbr.com A distinctive feature of most Streptomyces is their production of spores and a characteristic "earthy" odor due to the metabolite geosmin. wikipedia.org
The ecological niche of Streptomyces is highly competitive, which is believed to drive the evolution of their complex secondary metabolism to produce antimicrobial compounds as a means of inhibiting competing microorganisms. wikipedia.org The production of antibiotics like this compound is a clear example of this adaptive strategy. medchemexpress.commedchemexpress.com The isolation of the initial this compound producer from the unique environment of the Andaman Islands highlights the importance of exploring diverse and sometimes extreme habitats for discovering novel bioactive compounds. google.comvulcanchem.comnih.gov
Streptomyces roseosporus NRRL 15998 exhibits typical characteristics of the genus, including the formation of aerial and vegetative mycelia. google.comgoogle.com It has a Type I cell wall composition. googleapis.com Studies have shown its ability to grow on various agar (B569324) media, with specific color characteristics for its spore mass and reverse side, which aid in its identification. google.comgoogle.com Like other Streptomyces, its growth and antibiotic production are influenced by nutritional factors in the culture medium, such as carbon and nitrogen sources. google.comgoogle.com
Table 2: General Characteristics of Streptomyces
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Filamentous, forming mycelia |
| Habitat | Primarily soil and decaying vegetation |
| Oxygen Requirement | Aerobic |
| Metabolism | Chemoorganotrophic, significant secondary metabolism |
| Key Products | Antibiotics, enzymes, other bioactive compounds |
Structural Elucidation and Characterization of Napsamycin a
Advanced Spectroscopic Methodologies for Napsamycin A Structure Determination
The elucidation of this compound's structure is a prime example of the power of modern spectroscopic methods. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational tools like molecular networking has provided a comprehensive understanding of this intricate molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
While detailed 1D and 2D NMR data for this compound are not extensively published in the readily available literature, the use of NMR spectroscopy is a fundamental technique in the structural elucidation of complex natural products. michaelskinnider.com For similar complex molecules, 1H-NMR spectra are typically recorded on high-field instruments, such as a 600 MHz NMR spectrometer equipped with a cryoprobe, to ensure high resolution and sensitivity. ifremer.fr Standard pulse sequences provided by the manufacturer are employed to acquire a range of NMR data, which are then analyzed using specialized software. ifremer.fr In the broader context of related peptidyl nucleoside antibiotics, NMR analyses, in conjunction with genetic approaches, have been crucial for unambiguously determining specific structural features, such as the reduction of a double bond in the uracil (B121893) moiety of related mureidomycins. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for this compound Structural Insights
Mass spectrometry has been a cornerstone in the characterization of this compound. High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of the molecule. For this compound, high-resolution fast atom bombardment mass spectrometry (FAB-MS) established its molecular formula as C39H48N8O12S, with an observed [M+H]⁺ ion at m/z 853.3192, which is in close agreement with the calculated value of 853.3191. vulcanchem.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is instrumental in sequencing peptides and identifying structural motifs within a molecule. nationalmaglab.orgwikipedia.org In the analysis of this compound and its analogs, MS/MS spectra are compared with previously reported data to confirm their identity. researchgate.netscispace.com The fragmentation patterns observed in collisional-induced decomposition (CID) mass spectrometry are characteristic of the napsamycin scaffold. vulcanchem.com The analysis of these fragmentation patterns allows for the identification of known compounds and the characterization of new analogs. ifremer.frnih.gov The process involves breaking down selected precursor ions into fragment ions, which reveal aspects of the chemical structure. nationalmaglab.org This is particularly useful for complex molecules where different parts of the structure can be identified by their characteristic fragmentation. wikipedia.orgacs.org
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula | Reference |
|---|---|---|---|---|---|
| High-Resolution FAB-MS | Positive | 853.3192 [M+H]⁺ | 853.3191 | C39H48N8O12S | vulcanchem.com |
Application of Molecular Networking in this compound Structural Characterization
Molecular networking has emerged as a powerful tool for the rapid identification and characterization of natural product analogs, including those of this compound. mdpi.com This computational approach visualizes the chemical space within a sample by organizing MS/MS data into networks based on spectral similarity. ifremer.fr In these networks, each node represents an MS/MS spectrum, and the edges connecting them signify a high degree of similarity in their fragmentation patterns. ifremer.frifremer.fr
This methodology has been successfully applied to identify the napsamycin molecular family in crude extracts of Streptomyces roseosporus. ifremer.frnih.gov The molecular network of this organism revealed a constellation of 24 nodes corresponding to the napsamycin family. scispace.comescholarship.org By comparing the MS/MS spectra within the network to known compounds, researchers can rapidly dereplicate known structures and identify novel, yet-uncharacterized analogs. researchgate.netmdpi.com For instance, higher molecular weight ions subnetworking within the napsamycin family suggested the presence of previously unknown variants. researchgate.netscispace.com This approach not only accelerates the discovery of new compounds but also provides insights into the biosynthetic diversity of the producing organism. nih.gov The Global Natural Products Social Molecular Networking (GNPS) platform is a key infrastructure that facilitates the sharing, curation, and analysis of mass spectrometry data for such purposes. ifremer.frosti.gov More advanced techniques like SIMILE (Significant Interrelation of MS/MS Ions via Laplacian Embedding) can further enhance molecular networking by providing statistical significance to spectral alignments, revealing connections that might be missed by traditional cosine-based scoring. nih.govresearchgate.net
Stereochemical Aspects of this compound Structure
The stereochemistry of this compound, a critical determinant of its biological activity, is a complex aspect of its structural elucidation. While mass spectrometry provides invaluable information on connectivity and molecular formula, it does not directly reveal the absolute stereochemistry of a molecule. mdpi.com The determination of the stereochemical configuration of the various chiral centers within this compound requires a combination of other techniques.
For related complex non-ribosomal peptides, the stereochemistry of the amino acid residues can often be inferred through phylogenetic clustering of the condensation (C) domains within the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for its biosynthesis. ifremer.frscispace.com By analyzing the C-domain sequences, it is possible to predict whether they incorporate L- or D-amino acids. ifremer.fr Napsamycins are known to contain non-proteinogenic aromatic amino acid residues and an N-methyl diaminobutyric acid, adding to the stereochemical complexity. nih.gov The napsamycin congeners, for instance, incorporate a bicyclic amino acid, 6-hydroxy-tetrahydro-isoquinoline carboxylic acid, or its mono-C-methyl variant, each with its own stereocenters. nih.gov
Biosynthesis of Napsamycin a
Identification and Characterization of the Napsamycin Biosynthetic Gene Cluster
The blueprint for napsamycin A synthesis is encoded within a specific set of genes known as a biosynthetic gene cluster (BGC). The discovery and analysis of this cluster have been fundamental to understanding how this complex molecule is assembled.
Genomic Location and Organization of the Napsamycin Biosynthetic Gene Cluster
The napsamycin biosynthetic gene cluster was first identified in Streptomyces sp. DSM5940. researchgate.netnih.gov This was achieved through genome mining, a process that involves searching for genes similar to those known to be involved in the biosynthesis of related compounds. researchgate.net Specifically, PCR probes derived from a putative uridylpeptide biosynthetic cluster in S. roseosporus NRRL15998 were used to locate the napsamycin cluster. researchgate.net
The identified cluster in Streptomyces sp. DSM5940 spans approximately 31 kilobases of genomic DNA and comprises 29 open reading frames (ORFs). researchgate.netresearchgate.netpnas.org A similar gene cluster has also been found in the genome of Streptomyces roseosporus NRRL 15998. researchgate.net The organization of the genes within the napsamycin cluster shows a striking resemblance to that of the sansanmycin gene cluster, another uridylpeptide antibiotic. nih.gov This conserved organization suggests a shared evolutionary origin and a similar assembly logic for these antibiotics. asm.org The complete gene cluster from Streptomyces sp. DSM 5940 has been submitted to GenBank under the accession number HQ287563.1. secondarymetabolites.org
Gene Annotation and Deduced Protein Functions within the Napsamycin Biosynthetic Gene Cluster
Annotation of the 29 genes within the napsamycin cluster has provided significant insights into their potential roles in biosynthesis, regulation, and resistance. researchgate.netnih.gov Bioinformatic analysis has allowed for the assignment of putative functions to many of the encoded proteins, including enzymes responsible for assembling the peptide backbone and synthesizing the unusual precursor molecules. researchgate.netresearchgate.net
The heterologous expression of the entire gene cluster in Streptomyces coelicolor M1154 resulted in the production of napsamycins, confirming the direct link between this set of genes and the antibiotic's biosynthesis. researchgate.netnih.gov
Below is a table detailing some of the key genes identified in the napsamycin biosynthetic gene cluster and their deduced functions based on sequence homology and experimental evidence.
| Gene | Deduced Protein Function |
| Core Biosynthetic Genes | |
| npsP1, npsP2, npsP4, npsP6, npsP7, npsP8 | Non-Ribosomal Peptide Synthetase (NRPS) components involved in activating and incorporating amino acid building blocks. researchgate.netresearchgate.netsecondarymetabolites.org |
| npsG | Implicated in the biosynthesis of the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA). researchgate.net |
| npsH | Involved in the generation of m-tyrosine. researchgate.net |
| npsU | Responsible for the reduction of the uracil (B121893) moiety, showing similarity to FMN-dependent synthases. researchgate.netnih.gov |
| Regulatory Genes | |
| npsA | Putative regulator of the ArsR-type transcriptional repressor family, potentially controlling the expression of the biosynthetic genes. asm.org |
| Other Genes | |
| npsB | N-acetyltransferase responsible for the modification of the N-terminal amino acid in some mureidomycin analogues produced by the same cluster. medchemexpress.com |
Enzymology of this compound Biosynthesis
The construction of this compound is a complex enzymatic process that deviates from standard ribosomal protein synthesis. It relies on a specialized enzymatic assembly line that utilizes discrete protein domains to build the final molecule.
Non-Ribosomal Peptide Synthetase (NRPS)-like Mechanism in this compound Assembly
The peptide core of this compound is assembled by a mechanism that is characteristic of Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netnih.gov NRPSs are large, modular enzymes that act as a template for the synthesis of peptides without the involvement of ribosomes. uzh.ch In a canonical NRPS system, each module is responsible for the incorporation of a single amino acid and is typically composed of adenylation (A), thiolation (T), and condensation (C) domains. rsc.org
The napsamycin biosynthetic pathway, however, employs a "nonlinear" or "dissociated" NRPS-like mechanism. researchgate.netnih.gov Instead of large, multi-domain enzymes, the pathway utilizes several discrete single or di-domain proteins that work in concert to assemble the peptide chain. researchgate.netresearchgate.net This modular and dissociated nature is also observed in the biosynthesis of related antibiotics like pacidamycin. pnas.orgasm.org For instance, the adenylation domain responsible for activating methionine, NpsP8, has been predicted but awaits biochemical confirmation. rsc.org
Role of Discrete Single and Di-domain Proteins in this compound Biosynthesis
The dissociated nature of the napsamycin NRPS system means that individual proteins, often containing just one or two catalytic domains, must interact correctly to ensure the proper assembly of the antibiotic. researchgate.netresearchgate.net This enzymatic assembly line includes freestanding adenylation (A) domains that select and activate specific amino acids, and separate thiolation (T) or peptidyl carrier protein (PCP) domains that covalently bind the activated amino acids as thioesters. researchgate.netresearchgate.netuzh.ch Condensation (C) domains, also existing as discrete proteins, then catalyze the formation of peptide bonds between the tethered amino acids. researchgate.netresearchgate.net
This system of dissociated enzymes provides a flexible platform for the biosynthesis of complex peptides. The specific interactions between these individual proteins guide the step-by-step elongation and modification of the growing peptide chain, ultimately leading to the formation of the napsamycin scaffold. researchgate.netresearchgate.net
Enzymatic Steps in the Formation of Non-Proteinogenic Amino Acids (e.g., N-methyl diaminobutyric acid, m-tyrosine)
A key feature of this compound is the presence of non-proteinogenic amino acids, which are synthesized by dedicated enzymes encoded within the biosynthetic gene cluster. researchgate.netnih.gov
N-methyl diaminobutyric acid (N-methyl-DABA): The central (2S,3S)-diaminobutyric acid (DABA) residue is a crucial component of the napsamycin structure. nih.gov Genes within the cluster, such as npsG, are assigned to the synthesis of DABA. researchgate.net The biosynthesis of the related pacidamycin involves a DABA synthase gene, pacS. nih.gov The N-methylation of the DABA residue is catalyzed by a dedicated methyltransferase, PacV in the pacidamycin pathway, which acts on the DABA residue after it has been loaded onto a carrier protein. nih.gov A similar mechanism is expected in napsamycin biosynthesis.
m-Tyrosine: The unusual amino acid meta-tyrosine (m-Tyr) is another non-proteinogenic building block. researchgate.netnih.gov The gene npsH in the napsamycin cluster is implicated in its formation. researchgate.net In the closely related pacidamycin pathway, m-Tyr is synthesized from the common amino acid L-phenylalanine by a specific phenylalanine-3-hydroxylase, an iron(II)-dependent enzyme that uses molecular oxygen and tetrahydrobiopterin (B1682763) as cosubstrates. pnas.orgnih.gov This regiospecific hydroxylation at the meta position is a key step in generating this unique precursor. nih.gov
Enzymes Involved in the Modification of the Uridine (B1682114) Moiety.researchgate.netnih.gov
The biosynthesis of this compound involves intricate modifications to a uridine nucleoside, a process critical for its biological activity. pnas.orgnih.gov The napsamycin gene cluster, identified in Streptomyces sp. DSM5940, contains several genes predicted to encode enzymes responsible for these transformations. researchgate.netnih.gov While the precise enzymatic cascade in napsamycin biosynthesis is still under investigation, significant insights can be drawn from the well-characterized pacidamycin biosynthetic pathway, which shares considerable homology. pnas.orgnih.gov
In related pathways, the modification of the uridine moiety is initiated by the oxidation of uridine to uridine-5'-aldehyde. frontiersin.org This crucial step is catalyzed by a flavin-dependent dehydrogenase. frontiersin.org Subsequent enzymatic reactions, including those catalyzed by aminotransferases and oxidoreductases, are thought to further modify the uridine scaffold to produce the 5'-amino-3'-deoxyuridine component characteristic of napsamycins. researchgate.netnih.govpnas.org Specifically, the napsamycin gene cluster from Streptomyces sp. DSM5940 contains genes that could be assigned to the reduction of the uracil moiety. researchgate.netnih.gov
Key enzymes putatively involved in the modification of the uridine moiety in uridylpeptide antibiotic biosynthesis, such as in the highly similar pacidamycin pathway, include: pnas.orgpnas.org
| Enzyme Homolog (Pacidamycin) | Enzyme Class | Proposed Function in Uridine Modification |
| PacK | FAD-dependent oxidoreductase | Oxidation of uridine to uridine-5'-aldehyde. pnas.orgfrontiersin.org |
| PacE | PLP-dependent aminotransferase | Amination of the modified uridine intermediate. pnas.org |
| PacF | Fe(II)/α-ketoglutarate-dependent oxygenase | Further modification of the uridine ring. pnas.org |
| PacM | Cupin-2 domain-containing isomerase | Isomerization steps in the formation of the final nucleoside. pnas.org |
These tailoring enzymes work in a coordinated fashion to synthesize the unusual nucleoside that is ultimately attached to the peptide backbone. pnas.org
Post-Assembly Tailoring Reactions in this compound Biosynthesis.sjtu.edu.cn
Following the assembly of the peptide and the modification of the uridine nucleoside, several tailoring reactions are necessary to yield the final this compound structure. The peptide core itself is assembled through a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism involving multiple discrete proteins. researchgate.netnih.gov
One of the key post-assembly steps is the attachment of the modified 5'-amino-3'-deoxyuridine to the peptide backbone via an unusual enamide bond. researchgate.netnih.gov This reaction is catalyzed by a dedicated enzyme within the biosynthetic gene cluster. In the related pacidamycin biosynthesis, a freestanding condensation domain protein, PacI, is responsible for incorporating the modified uridine moiety at the carboxyl group of a diaminobutyric acid (DABA) residue through an amide linkage. pnas.org A similar mechanism is expected in this compound biosynthesis.
Additional tailoring reactions can include hydroxylations and methylations. For instance, the napsamycin structure features an N-methyl diaminobutyric acid, indicating the action of a methyltransferase. researchgate.netnih.gov The generation of m-tyrosine, a non-proteinogenic amino acid found in napsamycins, also requires specific tailoring enzymes. researchgate.netnih.gov The napsamycin gene cluster contains a gene for a phenylalanine 3-hydroxylase, which is likely responsible for this modification. u-tokyo.ac.jp
Regulatory Mechanisms of this compound Biosynthesis
The production of this compound is tightly controlled by a network of regulatory proteins that modulate the expression of the biosynthetic genes.
Transcriptional Regulators Associated with Napsamycin Biosynthesis (e.g., NpsA, ArsR-type repressors).researchgate.netsjtu.edu.cn
The napsamycin biosynthetic gene cluster in Streptomyces sp. DSM5940 contains a putative regulatory gene designated npsA. researchgate.netnih.gov Bioinformatic analysis suggests that NpsA is a member of the ArsR-type family of transcriptional repressors. nih.gov Although its precise function in regulating napsamycin production has not been experimentally verified, it is hypothesized to play a key role in controlling the expression of the biosynthetic genes. nih.gov
In many antibiotic biosynthetic pathways, ArsR-type regulators act as repressors that bind to the promoter regions of the biosynthetic genes, preventing their transcription. This repression is often relieved by the binding of an intermediate or the final product of the pathway to the regulator, leading to a conformational change that reduces its DNA-binding affinity. This feedback mechanism allows the producing organism to control the level of antibiotic synthesis.
Strategies for Activating Cryptic Napsamycin Biosynthetic Gene Clusters (e.g., SsaA activation).nih.govsjtu.edu.cn
Many Streptomyces genomes contain "cryptic" or "silent" biosynthetic gene clusters that are not expressed, or are expressed at very low levels, under standard laboratory conditions. nih.govdntb.gov.ua Activating these cryptic clusters represents a promising strategy for discovering new antibiotics. nih.govdntb.gov.ua
One successful strategy for activating a cryptic napsamycin/mureidomycin gene cluster in Streptomyces roseosporus NRRL 15998 involved the heterologous expression of a foreign activator gene, ssaA. nih.govdntb.gov.ua SsaA is a transcriptional activator from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS. nih.govnih.gov The constitutive expression of ssaA in S. roseosporus led to the activation of the cryptic gene cluster and the production of novel acetylated mureidomycin analogues. nih.govdntb.gov.ua
Interestingly, the constitutive expression of the native ssaA homologue in S. roseosporus did not stimulate production, highlighting the complex and sometimes unpredictable nature of these regulatory systems. nih.govdntb.gov.ua The SsaA protein from the sansanmycin pathway was shown to bind to multiple promoter regions within the mureidomycin gene cluster, thereby upregulating the expression of the biosynthetic genes. researchgate.netnih.gov This demonstrates that introducing a compatible heterologous regulator can be a powerful tool to unlock the biosynthetic potential of cryptic gene clusters. nih.gov
Heterologous Expression Systems for this compound Production
Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer into a more amenable host organism, is a key technique for studying and improving the production of natural products like this compound.
Production in Streptomyces coelicolor M1154.researchgate.netnih.govnih.gov
Streptomyces coelicolor M1154 is a genetically engineered host strain that has been optimized for the heterologous expression of secondary metabolite gene clusters. sjtu.edu.cnnih.gov This strain has been created by deleting four of its own major endogenous antibiotic biosynthetic gene clusters (actinorhodin, prodiginine, CPK, and CDA). nih.gov This "clean" background simplifies the detection and purification of heterologously produced compounds and increases the availability of precursors for the foreign pathway. nih.gov Furthermore, M1154 contains mutations in the rpoB and rpsL genes, which pleiotropically enhance secondary metabolite production. nih.gov
Co-production of Mureidomycins in Heterologous Systems
The heterologous expression of the napsamycin biosynthetic gene cluster has revealed a fascinating aspect of its metabolic output: the concurrent production of mureidomycin analogues. This co-production phenomenon underscores a shared biosynthetic pathway and provides insights into the enzymatic machinery's flexibility.
Research involving the transfer of the entire napsamycin gene cluster from Streptomyces sp. DSM5940 into a heterologous host, Streptomyces coelicolor M1154, resulted in the production of not only napsamycins but also mureidomycins. researchgate.netnih.gov This was confirmed through detailed analysis using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (MS/MS). researchgate.netnih.gov The detection of both classes of compounds from a single gene cluster expressed in a new host strongly suggests that the biosynthetic pathways for napsamycins and mureidomycins are intrinsically linked. nih.gov
Further genome mining efforts identified a similar gene cluster in Streptomyces roseosporus NRRL 15998, reinforcing the idea of a conserved biosynthetic potential for both napsamycins and mureidomycins within certain Streptomyces species. researchgate.netnih.gov The successful cloning of this gene cluster and its subsequent expression in heterologous systems have been pivotal in studying these uridylpeptide antibiotics. nih.govnih.gov
The co-production of these related but distinct molecules highlights the versatility of the non-ribosomal peptide synthetase (NRPS) assembly line and the associated tailoring enzymes encoded within the gene cluster. researchgate.netnih.gov It is hypothesized that variations in substrate availability within the heterologous host or the promiscuity of certain biosynthetic enzymes could lead to the formation of the different mureidomycin structures alongside this compound.
The specific mureidomycins produced in these heterologous systems have been identified, further elucidating the metabolic capabilities of the napsamycin gene cluster.
| Co-produced Compound | Method of Detection | Host Organism | Reference |
| Mureidomycin A | LC-ESI-MS/MS | Streptomyces coelicolor M1154 | secondarymetabolites.org |
| Mureidomycin B | LC-ESI-MS/MS | Streptomyces coelicolor M1154 | secondarymetabolites.org |
Analogues, Derivatives, and Semi Synthesis of Napsamycin a
Related Uridylpeptide Antibiotics and Their Structural Relationship to Napsamycin A
The uridylpeptide antibiotics, including napsamycins, mureidomycins, pacidamycins, and sansanmycins, share a common structural scaffold. nih.govnih.gov This core structure consists of a 3'-deoxyuridine (B14125) nucleoside linked to a pseudopeptide backbone through an unusual exocyclic enamide bond. asm.orgnih.govfrontiersin.org The peptide portion is assembled by non-ribosomal peptide synthetases (NRPSs) and is characterized by the presence of non-proteinogenic amino acids. nih.govpnas.org
A key feature of this family is the presence of N-methyl-2,3-diaminobutyric acid (N-methyl-DABA), which serves as a branching point in the peptide chain. asm.orgresearchgate.netd-nb.info Variations in the amino acid residues at different positions of the peptide backbone, as well as modifications to the uridine (B1682114) moiety, give rise to the diversity within this antibiotic family. d-nb.info
Mureidomycins, isolated from Streptomyces flavidovirens, are structurally very similar to napsamycins. researchgate.net The primary distinction lies in the composition of the peptide backbone. researchgate.net Mureidomycins typically contain a meta-tyrosine (m-Tyr) residue. ontosight.airesearchgate.net For instance, the heterologous expression of the napsamycin biosynthetic gene cluster can lead to the production of both napsamycins and mureidomycins, indicating a shared biosynthetic pathway. researchgate.netresearchgate.net The activation of a cryptic mureidomycin gene cluster in Streptomyces roseosporus NRRL 15998 has led to the discovery of several acetylated mureidomycin analogues. dntb.gov.uanih.gov
Pacidamycins, produced by Streptomyces coeruleorubidus, are another closely related group of uridylpeptide antibiotics. nih.govpnas.org They share the core uridylpeptide structure with napsamycins but exhibit differences in the peptide chain. researchgate.net Pacidamycins often incorporate amino acids like L-alanine and an aromatic amino acid such as L-phenylalanine or L-tryptophan, connected via a ureido linkage. pnas.org The biosynthetic gene clusters for pacidamycins have been identified and show significant homology to those of napsamycins and sansanmycins. asm.orgpnas.org The structural backbone of pacidamycins includes a 3'-deoxyuridine nucleoside attached to an N-methyl 2,3-diaminobutyric acid (DABA) residue via a 4',5'-enamide linkage. pnas.org
Sansanmycins, isolated from Streptomyces sp. strain SS, also belong to the uridylpeptide family and show structural similarities to napsamycins, pacidamycins, and mureidomycins. asm.orgnih.govnih.gov A distinguishing feature of some sansanmycins is the incorporation of leucine (B10760876) into the peptide backbone at the α-amino group of DABA, a position not typically occupied by this amino acid in other known uridylpeptide antibiotics. asm.org The biosynthetic gene cluster for sansanmycins comprises 25 open reading frames and shares considerable homology with the pacidamycin and napsamycin gene clusters. asm.orgnih.gov
Table 1: Comparison of Related Uridylpeptide Antibiotics
| Feature | This compound | Mureidomycin A | Pacidamycin D | Sansanmycin A |
|---|---|---|---|---|
| Core Structure | Uridyl-pseudopeptide | Uridyl-pseudopeptide | Uridyl-pseudopeptide | Uridyl-pseudopeptide |
| Key Amino Acids | Tetrahydroisoquinoline derivative, Methionine | meta-Tyrosine, Methionine | L-Alanine, Phenylalanine | meta-Tyrosine, Methionine, Leucine |
| Uridine Moiety | 3'-deoxyuridine | 3'-deoxyuridine | 3'-deoxyuridine | 3'-deoxyuridine |
| Linkage | Exocyclic enamide | Exocyclic enamide | Exocyclic enamide | Exocyclic enamide |
| Producing Organism | Streptomyces sp. HIL Y-82,11372 | Streptomyces flavidovirens | Streptomyces coeruleorubidus | Streptomyces sp. strain SS |
Pacidamycins
Discovery and Characterization of New this compound Analogues
The identification of novel this compound analogues and other uridylpeptide antibiotics has been significantly advanced by modern analytical techniques, particularly those based on mass spectrometry.
Molecular networking has emerged as a powerful tool for the rapid identification and dereplication of natural product analogues from complex mixtures. frontiersin.orgifremer.frmdpi.com This computational method organizes tandem mass spectrometry (MS/MS) data into networks where nodes represent individual molecules and edges connect structurally related compounds based on the similarity of their fragmentation patterns. ifremer.frescholarship.org
This approach has been successfully applied to the discovery of new uridylpeptide antibiotics. frontiersin.orgresearchgate.net For instance, molecular networking analysis of extracts from Streptomyces strains has revealed constellations of ions corresponding to known and previously uncharacterized napsamycin variants. researchgate.net By using the MS/MS spectra of known compounds like Napsamycin C as "seeds," researchers can navigate these networks to pinpoint novel analogues. researchgate.net This strategy has led to the identification of numerous new sansanmycin analogues, demonstrating its effectiveness in exploring the chemical diversity within this antibiotic family. nih.govfrontiersin.org The Global Natural Products Social Molecular Networking (GNPS) platform facilitates this process by allowing for the large-scale analysis and community-based curation of mass spectrometry data. escholarship.org
High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental techniques for the characterization of this compound analogues. researchgate.netresearchgate.net These methods provide precise mass measurements and detailed fragmentation information, which are crucial for elucidating the structures of new compounds.
The fragmentation patterns observed in MS/MS spectra are particularly informative. For example, characteristic fragment ions can indicate the loss of specific amino acid residues or modifications to the uridine core, allowing for the structural deduction of analogues. frontiersin.org By comparing the MS/MS spectra of newly discovered compounds to those of known napsamycins or other uridylpeptides, researchers can quickly infer structural relationships. researchgate.net This comparative approach, often integrated within the molecular networking workflow, has been instrumental in characterizing novel mureidomycin and sansanmycin analogues produced through heterologous expression and mutational biosynthesis experiments. nih.govfrontiersin.orgresearchgate.net
Molecular Networking Approaches for Analogue Identification
Biosynthetic Engineering and Mutational Biosynthesis for this compound Derivative Generation
The generation of novel this compound derivatives has been significantly advanced by biosynthetic engineering and mutational biosynthesis techniques. These approaches leverage the inherent machinery of the producing organism, Streptomyces sp., and the detailed knowledge of the napsamycin biosynthetic gene cluster (BGC). The identification and subsequent heterologous expression of the napsamycin BGC in more genetically tractable hosts, such as Streptomyces coelicolor M1154, have been foundational to these efforts. researchgate.netresearchgate.netannualreviews.org This strategy not only confirmed the link between the gene cluster and the molecule but also created a robust platform for genetic manipulation and derivative production. annualreviews.orgrsc.org
Mutational biosynthesis, or mutasynthesis, is a powerful strategy that has been successfully applied to uridyl peptide antibiotics (UPAs) structurally related to napsamycin, such as the sansanmycins. researchgate.net This technique typically involves creating a mutant strain in which the biosynthesis of a specific precursor is blocked by gene deletion. The mutant, now unable to produce the final natural product, can be supplied with synthetic analogues of the blocked precursor. The remaining active biosynthetic enzymes in the mutant may then incorporate these exogenous analogues to create novel derivatives. For example, the deletion of the ssaX gene, responsible for producing the m-tyrosine (m-Tyr) precursor in the sansanmycin pathway, abolished the production of sansanmycin A and allowed for the generation of new analogues when the mutant was fed with alternative substrates. researchgate.net Given the high homology between the napsamycin and sansanmycin BGCs, this approach holds significant promise for generating this compound derivatives. researchgate.netasm.org
Precursor-directed biosynthesis is a technique that exploits the substrate flexibility of the non-ribosomal peptide synthetase (NRPS) enzymes responsible for assembling the peptide backbone of napsamycin. researchgate.netfrontiersin.org This method involves feeding the wild-type producing organism, or a heterologous host, with structural analogues of the natural amino acid precursors. The biosynthetic machinery can then incorporate these unnatural building blocks in place of the native ones, leading to the formation of novel antibiotic derivatives.
This approach has been effectively demonstrated for the closely related pacidamycin antibiotics. researchgate.netuni-tuebingen.de In one study, the biosynthetic pathway showed a remarkably relaxed substrate specificity, successfully incorporating a majority of administered tryptophan analogues. researchgate.net This resulted in the production of new pacidamycin derivatives, with some analogues being produced in even greater quantities than the natural pacidamycin. researchgate.net This highlights the potential for creating a diverse library of this compound analogues by feeding various synthetic precursors.
Table 1: Examples of Precursor-Directed Biosynthesis in Uridyl Peptide Antibiotics This table illustrates the principle using data from the closely related pacidamycin, demonstrating the potential for this compound.
| Fed Precursor (Tryptophan Analogue) | Resulting Product | Relative Production Level |
|---|---|---|
| 7-Chlorotryptophan | 7-Chloropacidamycin | Higher than natural pacidamycin |
| 7-Bromotryptophan | 7-Bromopacidamycin | Higher than natural pacidamycin |
| 2-Methyltryptophan | 2-Methylpacidamycin | Higher than natural pacidamycin |
| 4/5/6-substituted Tryptophans | Corresponding pacidamycin analogues | Low to no incorporation |
Data derived from studies on pacidamycin biosynthesis. researchgate.net
The complete napsamycin biosynthetic gene cluster (BGC) was identified in Streptomyces sp. DSM5940 and found to comprise 29 hypothetical genes involved in biosynthesis, regulation, and resistance. researchgate.netsecondarymetabolites.org The cluster's peptide core is assembled by a nonlinear, non-ribosomal peptide synthetase (NRPS) mechanism involving multiple discrete proteins. researchgate.netresearchgate.net A significant breakthrough was the successful cloning of the 45 kb napsamycin BGC and its heterologous expression in Streptomyces coelicolor M1154. researchgate.netsemanticscholar.org This engineered strain was shown to produce both napsamycins and mureidomycins, confirming they share a biosynthetic pathway and providing a powerful tool for generating derivatives through genetic manipulation. researchgate.netresearchgate.net
Genetic engineering efforts can target specific genes within the cluster to alter the final structure of this compound. Bioinformatic analysis and functional studies have begun to assign roles to several key genes, opening avenues for targeted modification. researchgate.net For instance, the gene npsU is believed to encode a reductase responsible for the reduction of the uridyl group to a dihydrouridyl moiety. researchgate.net Another gene, npsA, is a putative regulator of the ArsR-type, which could potentially be manipulated to alter production yields. asm.org Furthermore, functional analysis of the gene product NpsB identified it as an N-acetyltransferase responsible for the acetylation of the uridyl peptide antibiotic, a key tailoring step in the pathway. researchgate.netmedchemexpress.com Advanced genetic tools, including phage integrase-mediated site-specific recombination, have been instrumental in cloning and manipulating large BGCs like that of napsamycin. semanticscholar.orgsjtu.edu.cn
Data derived from bioinformatic analysis and functional studies of the napsamycin and related gene clusters. researchgate.netresearchgate.netasm.orgplos.org
Precursor-Directed Biosynthesis of this compound Analogues
Chemoenzymatic and Total Synthesis Approaches for this compound and its Analogues
The structural complexity of this compound, which features a non-ribosomal peptide backbone, unusual amino acids like m-tyrosine, a ureido group, and a unique enamide-linked nucleoside, makes its complete chemical total synthesis a formidable challenge. researchgate.net While a full total synthesis of this compound has not been reported in the reviewed literature, synthetic efforts have successfully targeted related structures. For example, the stereochemical elucidation and total synthesis of dihydropacidamycin D, a semi-synthetic analogue of the related pacidamycin family, have been accomplished. jst.go.jp
Chemoenzymatic synthesis, which integrates the precision of enzymatic catalysis with the flexibility of chemical synthesis, presents a highly promising strategy for producing this compound and its analogues. nih.govchemrxiv.orgrsc.org This approach could involve the chemical synthesis of novel or modified precursors (e.g., non-natural amino acids or uridine derivatives) that are subsequently incorporated into the final structure by purified enzymes from the napsamycin pathway or by an engineered organism. uni-tuebingen.de
The feasibility of this strategy is supported by the successful in vitro total biosynthesis of pacidamycin analogues. researchgate.net In these experiments, the enzymatic assembly line was shown to be functional outside of the cellular environment and demonstrated considerable substrate promiscuity, indicating that purified enzymes could be used as biocatalysts in a synthetic route. researchgate.net Furthermore, chemical methods like the Ugi multicomponent reaction have been used to generate pacidamycin analogues, showcasing how chemical synthesis can rapidly create diverse scaffolds that could potentially be further modified by biosynthetic enzymes. jst.go.jp These pioneering studies on related compounds lay the groundwork for future chemoenzymatic and total synthesis campaigns targeting this compound. uni-tuebingen.desecondarymetabolites.orgjst.go.jp
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Napsamycin B |
| Napsamycin C |
| Napsamycin D |
| Mureidomycin A |
| Mureidomycin B |
| Sansanmycin A |
| Sansanmycin MX-1 |
| Sansanmycin MX-2 |
| Sansanmycin MX-4 |
| Sansanmycin MX-6 |
| Sansanmycin MX-7 |
| Pacidamycin |
| Pacidamycin D |
| Dihydropacidamycin D |
| 7-Chloropacidamycin |
| 7-Bromopacidamycin |
| 2-Methylpacidamycin |
| m-tyrosine (m-Tyr) |
| Tryptophan |
| 7-Chlorotryptophan |
| 7-Bromotryptophan |
| 2-Methyltryptophan |
| Uridine |
| Dihydrouracil |
| 2'-deoxy-5'-aminouridine |
| 5-methyl-2'-deoxy-5'-aminouridine |
| Tylosin |
| Tylactone |
| Juvenimicin |
| Rosamicin |
| Sitagliptin |
| Rivastigmine |
| Ephedrine |
| Acrylamide |
| Glycolic acid |
| Vanillin |
| Ethambutol |
| Epidiolex |
| (R,R)-formoterol |
| Puromycin B |
| Puromycin C |
| Neosartoricin B |
| Xenolindicin |
| Ambactin |
| Anabaenopeptins |
| Fontizine A |
| Hapalosin |
| Daptomycin |
| Actinorhodin |
| Kanamycin |
| Ribostamycin |
| Tylosin |
| Rhodomycin D |
| Caprazamycin |
| Liposidomycin |
| Tunicamycin |
| Muraymycin |
| Jawsamycin |
| Farneside A |
| Farneside B |
| Streptovirudins |
| Friulimicin |
Future Directions and Research Perspectives on Napsamycin a
Advanced Genetic Engineering for Enhanced Napsamycin A Production
The production of this compound in its native producers is often suboptimal for large-scale manufacturing. A key future direction lies in the application of advanced genetic engineering techniques to develop high-titer production strains. Heterologous expression of the entire napsamycin gene cluster has already been successfully demonstrated in host organisms like Streptomyces coelicolor M1154, which resulted in the production of napsamycins. nih.govuni-tuebingen.de This serves as a proof-of-concept for further optimization.
Future strategies will likely involve:
Host Strain Engineering: The development of "super-host" strains, such as engineered Streptomyces avermitilis mutants with large portions of their endogenous secondary metabolite pathways deleted, could provide a cleaner background and greater precursor availability for napsamycin biosynthesis. nih.gov This minimizes metabolic competition and simplifies downstream processing.
Refactoring Biosynthetic Gene Clusters: Instead of merely cloning the entire cluster, individual genes or modules can be reassembled with optimized promoters and ribosome binding sites. A multivariate-modular approach could be used to systematically balance the expression levels of different biosynthetic genes to overcome potential bottlenecks in the pathway. nih.gov
Advanced Cloning Techniques: Methods like phage φBT1 integrase-mediated site-specific recombination, which have been used to successfully clone the napsamycin gene cluster from Streptomyces roseosporus NRRL 15998, offer efficient tools for transferring large DNA fragments into various host systems. nih.gov
These genetic manipulations are crucial for creating economically viable production platforms for this compound and its derivatives. escholarship.orgoup.com
| Genetic Engineering Strategy | Description | Potential Outcome |
| Heterologous Expression | Transferring the napsamycin biosynthetic gene cluster into a more tractable and high-growth host, such as Streptomyces coelicolor. nih.gov | Overcomes limitations of the native producer; facilitates genetic manipulation and process optimization. |
| Host Genome Minimization | Using engineered host strains with deleted non-essential genes and competing secondary metabolite pathways. nih.gov | Increased precursor supply for this compound, improved metabolic efficiency, and enhanced product yields. |
| Pathway Refactoring | Optimizing the expression of key biosynthetic genes or regulatory elements within the cluster. nih.gov | Alleviates bottlenecks in the biosynthetic assembly line, leading to higher production titers. |
| Integrase-Mediated Cloning | Employing site-specific recombination systems for the stable and efficient integration of the large gene cluster into a host chromosome. nih.gov | High success rate for cloning large gene clusters and ensuring stable expression. |
Enzymatic Characterization of Unassigned Biosynthetic Genes
The napsamycin biosynthetic gene cluster, identified in Streptomyces sp. DSM5940, contains 29 hypothetical genes. nih.govresearchgate.net While bioinformatics analysis has assigned putative functions to some genes—such as those involved in the synthesis of the non-proteinogenic amino acid m-tyrosine—the precise roles of many enzymes remain uncharacterized. nih.gov The peptide backbone is known to be assembled by a non-linear non-ribosomal peptide synthetase (NRPS)-like mechanism involving numerous discrete proteins, but the specific function of each component is not fully understood. nih.govresearchgate.netnih.gov
Future research must focus on the systematic biochemical characterization of these unassigned gene products. This can be achieved through:
Targeted Gene Inactivation: Creating knockout mutants for each unassigned gene and analyzing the metabolic profile of the resulting strain can link a specific gene to a biosynthetic step. jmicrobiol.or.kr
In Vitro Reconstitution: Expressing and purifying individual enzymes allows for in vitro assays with putative substrates to confirm their catalytic function. This is particularly important for understanding the activities of the dissociated NRPS modules and tailoring enzymes. researchgate.net
Functional Analysis of Tailoring Enzymes: One such enzyme, the N-acetyltransferase NpsB, was identified and shown to be responsible for the acetylation of uridyl peptide antibiotics, leading to the formation of certain analogues. uni-tuebingen.denih.gov Other uncharacterized tailoring enzymes, such as oxidoreductases and dehydrogenases, likely play a critical role in generating the final structural diversity of napsamycin compounds. researchgate.net
A thorough understanding of each enzyme's function is a prerequisite for the rational engineering of the pathway. nih.govjmicrobiol.or.kr
| Gene/Enzyme Type | Putative or Known Function | Research Objective |
| NRPS-like Proteins | Discrete single or didomain proteins involved in the non-linear assembly of the peptide core. nih.gov | Characterize the substrate specificity and catalytic activity of each individual protein to understand the complete assembly logic. |
| npsB | N-acetyltransferase. nih.gov | Confirmed to be responsible for the N-acetylation of the uridyl peptide core structure. |
| Oxidoreductases | Putative involvement in modifying the peptide or nucleoside moiety. researchgate.net | Elucidate their role in tailoring reactions, such as the formation of dihydro-mureidomycins. |
| Unassigned ORFs | Multiple open reading frames with unknown function within the 33-kb cluster. nih.gov | Systematically determine the function of each gene product through knockout and biochemical analysis. |
Chemoenzymatic Synthesis of Novel this compound Analogues with Modified Bioactivity
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of synthetic chemistry, offers a powerful route to generate novel this compound analogues that are inaccessible through fermentation or total synthesis alone. eco-vector.com This approach leverages the biosynthetic enzymes of the napsamycin pathway as tools for creating structural diversity.
Key future strategies include:
Substrate-Directed Biosynthesis: Feeding synthetic, non-natural precursors to a production strain, including mutants blocked in the biosynthesis of a specific precursor, can lead to their incorporation into the final napsamycin structure. researchgate.net
In Vitro Enzymatic Reactions: Utilizing purified tailoring enzymes from the napsamycin pathway that exhibit broad substrate specificity. For example, enzymes similar to the epoxyketone-forming enzyme EpnF or the C-glycosynthase AlnA could potentially be used to modify synthetic scaffolds, provided they accept unnatural substrates. nih.govnih.gov This allows for the creation of novel derivatives in a controlled, cell-free environment.
Combinatorial Biosynthesis: Combining genes from the napsamycin cluster with those from related uridylpeptide antibiotic pathways (e.g., pacidamycin, sansanmycin) could generate hybrid molecules with potentially new or improved bioactivities. nih.gov
These chemoenzymatic approaches will be instrumental in exploring the structure-activity relationship of the napsamycin scaffold and developing analogues with enhanced potency, a broader spectrum of activity, or improved pharmacological properties. researchgate.net
| Chemoenzymatic Approach | Description | Potential Novel Analogues |
| Precursor-Directed Mutasynthesis | Feeding synthetic amino acid or nucleoside analogues to a mutant strain blocked in the natural precursor's biosynthesis. researchgate.net | Napsamycins with modified peptide side chains or altered nucleoside moieties. |
| In Vitro Biocatalysis | Using isolated and purified napsamycin biosynthetic enzymes (e.g., NRPS modules, tailoring enzymes) to act on synthetic substrates. nih.gov | Precisely modified napsamycin scaffolds with targeted chemical changes. |
| Combinatorial Biosynthesis | Creating hybrid gene clusters by combining biosynthetic genes from napsamycin and other uridylpeptide pathways. nih.gov | Hybrid antibiotics incorporating structural features from different parent compounds. |
Elucidation of Regulatory Networks Controlling this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly controlled by complex regulatory networks. Understanding and engineering these networks is a promising strategy for enhancing antibiotic yield. researchgate.net The napsamycin gene cluster itself contains putative regulatory genes, but their specific roles and mechanisms of action are largely unknown. nih.gov
Future research should focus on:
Characterizing Pathway-Specific Regulators: The napsamycin cluster contains a gene, npsA, which is predicted to encode an ArsR-type transcriptional repressor. researchgate.netnih.gov However, its function has not been experimentally verified. Detailed studies, including gene knockout and DNA-binding assays, are needed to confirm its role.
Investigating Feedback Regulation: In the related sansanmycin pathway, the regulator SsaA was found to control antibiotic production through a feedback mechanism, where it directly senses the final products. nih.gov It is crucial to determine if a similar feedback loop exists for this compound, as disrupting such a mechanism could significantly boost production.
Mapping Global and Pleiotropic Regulation: Beyond pathway-specific regulators, global regulators in Streptomyces control the expression of multiple secondary metabolite clusters. Identifying how these broader networks influence the napsamycin cluster could reveal new targets for engineering to switch on or enhance production. researchgate.net
A complete elucidation of the regulatory cascade governing this compound biosynthesis will provide a sophisticated toolkit for rationally manipulating production levels, potentially activating silent gene clusters to produce even more novel analogues. nih.govresearchgate.net
| Regulatory Element | Putative Role in Napsamycin Biosynthesis | Research Goal |
| npsA | Putative ArsR-family transcriptional repressor located within the gene cluster. researchgate.netnih.gov | To experimentally validate its function as a repressor or activator and identify its target promoters. |
| Homologues of SsaA | The mureidomycin cluster (biosynthetically related to napsamycin) contains a homologue (SSGG_02995) of the SsaA activator from the sansanmycin pathway. researchgate.netresearchgate.net | To determine if this gene positively regulates napsamycin production and can be overexpressed to increase yield. |
| Feedback Mechanism | Potential interaction between the final napsamycin product and its own regulatory proteins. nih.gov | To identify if end-product inhibition or sensing occurs at the transcriptional level and engineer the regulator to be insensitive. |
| Global Regulators | Host-wide transcription factors that respond to nutritional or environmental signals. researchgate.net | To map the influence of global regulatory networks on the expression of the napsamycin gene cluster. |
Q & A
Q. How should researchers address discrepancies in reported IC50 values for this compound across different studies?
- Methodological Answer : Standardize assay conditions (e.g., bacterial inoculum size, growth medium, incubation time) using SOPs from collaborative consortia like CO-ADD. Perform meta-analysis with random-effects models to account for inter-lab variability. Include positive controls (e.g., ciprofloxacin) to calibrate results .
Methodological Notes
- Data Precision : Report numerical values to the precision of instrumentation (e.g., ±0.001 mg/mL for HPLC). Avoid overreporting decimals without justification .
- Statistical Significance : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Specify exact P-values (e.g., P = 0.032) rather than thresholds (e.g., P < 0.05) .
- Error Analysis : Differentiate systematic errors (e.g., pipette calibration drift) from random errors (e.g., biological variability) using Grubbs’ test for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
